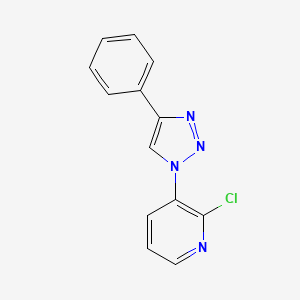![molecular formula C20H27N7O B12267388 4-[4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12267388.png)
4-[4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina es un compuesto orgánico complejo con una estructura única que incluye un núcleo de ciclopenta[d]pirimidina, piperazina, pirimidina y porciones de morfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de ciclopenta[d]pirimidina, seguido de la introducción de los grupos piperazina y pirimidina, y finalmente, la unión del anillo de morfolina. Cada paso requiere reactivos y condiciones específicas, como:
Formación del núcleo de ciclopenta[d]pirimidina: Este paso puede implicar la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción de piperazina: El anillo de piperazina se puede introducir a través de reacciones de sustitución nucleofílica.
Unión de pirimidina: Los grupos pirimidina a menudo se añaden a través de reacciones de condensación.
Adición del anillo de morfolina: El paso final implica la unión del anillo de morfolina, que se puede lograr mediante sustitución nucleofílica u otros métodos adecuados.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el desarrollo de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden usar para modificar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica se pueden emplear para reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, aminas, tioles) se pueden usar en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como sonda o ligando en ensayos bioquímicos.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como actividades anticancerígenas o antiinflamatorias.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-[4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a efectos posteriores en las vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 4-cloro-2-(4-piridinil)-6,7-dihidro-5H-ciclopenta[d]pirimidina
- 1-{4-metil-5H,6H,7H-ciclopenta[d]pirimidin-2-il}-4-(naftaleno-2-carbonil)-1H-1,2,3-triazol
Singularidad
4-[4-(4-{2-metil-5H,6H,7H-ciclopenta[d]pirimidin-4-il}piperazin-1-il)pirimidin-2-il]morfolina es única debido a su combinación específica de grupos funcionales y características estructurales. Esta singularidad puede conferir propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H27N7O |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
4-[4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H27N7O/c1-15-22-17-4-2-3-16(17)19(23-15)26-9-7-25(8-10-26)18-5-6-21-20(24-18)27-11-13-28-14-12-27/h5-6H,2-4,7-14H2,1H3 |
Clave InChI |
XHFAJWDHWSBEIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12267311.png)
![3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267316.png)
![3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12267319.png)
![N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267324.png)
![2-(Morpholine-4-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine](/img/structure/B12267329.png)
![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12267341.png)
![N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267343.png)
![4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline](/img/structure/B12267345.png)
![1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12267346.png)
![4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12267351.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267354.png)

![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12267374.png)
![2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267378.png)
